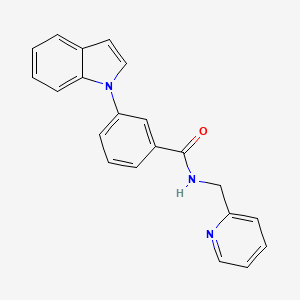

3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as UNC0638, is a small molecule inhibitor that targets the histone methyltransferase, G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is a key epigenetic mark involved in gene expression regulation. UNC0638 has been shown to inhibit G9a activity in vitro and in vivo, making it a promising tool for studying the role of G9a and H3K9 methylation in various biological processes.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Analysis

- Research on compounds similar to "3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide" often focuses on their crystal structure. For example, studies on derivatives of N-(pyridin-2-ylmethyl)benzamide have examined their crystalline structures, revealing variations in the orientation of pyridine and benzene rings, which might impact their chemical behavior and potential pharmaceutical applications (Artheswari, Maheshwaran, & Gautham, 2019).

Luminescence and Stimuli-responsive Properties

- Pyridyl substituted benzamides with certain modifications have shown aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These characteristics suggest potential applications in materials science, including the development of novel luminescent materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Antitumor Activity

- Compounds containing the N-(pyridin-2-ylmethyl)benzamide moiety have been investigated for their potential as antitumor agents. The structure-activity relationships of such compounds indicate that specific modifications can enhance their cytotoxicity against various cancer cell lines, underscoring their relevance in the development of new anticancer drugs (Marchand, Antoine, Le Baut, Czech, Baasner, & Günther, 2009).

Photocatalytic Degradation

- Research into the photocatalytic degradation of pyridine derivatives has demonstrated their potential in environmental applications, particularly in the degradation of pollutants. Such studies contribute to understanding how compounds similar to "3-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)benzamide" might be utilized in environmental cleanup and pollution control (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Synthesis and Characterization

- The synthesis and characterization of heterocyclic Schiff bases, including those with pyridin-3-ylmethyl groups, have shown potential anticonvulsant properties. Such research highlights the pharmacological relevance of structurally similar compounds in developing new therapeutic agents (Pandey & Srivastava, 2011).

Eigenschaften

IUPAC Name |

3-indol-1-yl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-21(23-15-18-8-3-4-12-22-18)17-7-5-9-19(14-17)24-13-11-16-6-1-2-10-20(16)24/h1-14H,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMYQGFCSFZPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2866136.png)

![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2866140.png)

![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

![3-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2866149.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)

![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2866154.png)